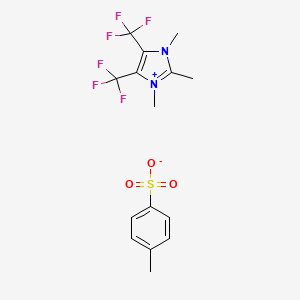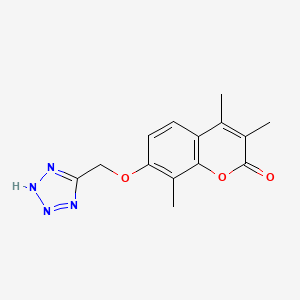![molecular formula C19H14BrN3OS B4708199 N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708199.png)
N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Übersicht
Beschreibung
N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of thienopyrazole derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. It has also been suggested that this compound may induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease tumor size in animal models. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide in lab experiments include its potent anticancer activity, potential neuroprotective effects, and relatively simple synthesis method. However, its limitations include its low solubility in aqueous solutions, potential toxicity, and limited information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. These include:
1. Further investigation of its mechanism of action and pharmacological properties.
2. Development of more efficient synthesis methods and optimization of its chemical structure.
3. Evaluation of its potential as a therapeutic agent in the treatment of various cancers and neurodegenerative diseases.
4. Investigation of its potential side effects and toxicity in vivo.
5. Exploration of its potential as a diagnostic tool for cancer and other diseases.
Conclusion:
This compound is a promising compound that has shown significant potential in medical research. Its potent anticancer activity and potential neuroprotective effects make it a promising candidate for further investigation and development. However, further research is needed to fully understand its mechanism of action, pharmacological properties, and potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been extensively studied for its potential applications in medical research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-14-11-17(18(24)21-16-10-6-5-9-15(16)20)25-19(14)23(22-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFMYUTLAYUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4708119.png)
![1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4708127.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4708145.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4708158.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4708161.png)

![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4708168.png)
![2-[3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4708178.png)
![methyl 2-{5-[(2-bromophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4708191.png)
![methyl 2-[({[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4708206.png)


![methyl 3-[(4-fluorobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4708226.png)